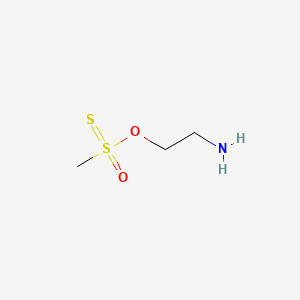
Mtsea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Aminoethyl) methanethiosulfonate hydrobromide, commonly referred to as MTSEA, is a methanethiosulfonate derivative. It is a fast-reacting and highly selective thiol-reactive compound. This compound is widely used in biochemical research, particularly for probing the structures and functions of proteins by modifying cysteine residues .
準備方法
Synthetic Routes and Reaction Conditions
MTSEA can be synthesized through the reaction of 2-aminoethanethiol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .
化学反応の分析
Types of Reactions
MTSEA primarily undergoes substitution reactions with thiol groups. It reacts with cysteine residues in proteins to form mixed disulfide linkages. This reaction is highly specific and occurs rapidly in aqueous environments .
Common Reagents and Conditions
The reaction of this compound with thiol groups typically requires mild conditions, such as a neutral pH and ambient temperature. Common reagents used in these reactions include buffers like phosphate-buffered saline (PBS) to maintain the pH and prevent protein denaturation .
Major Products Formed
The major product formed from the reaction of this compound with cysteine residues is a mixed disulfide linkage. This modification can alter the charge and conformation of the protein, providing valuable insights into its structure and function .
科学的研究の応用
MTSEA has a wide range of applications in scientific research:
Chemistry: It is used to study the reactivity of thiol groups and to modify proteins for structural analysis.
Biology: this compound is employed in site-directed mutagenesis and cysteine scanning mutagenesis to investigate protein function and interactions.
Medicine: It is used in drug discovery and development to identify potential therapeutic targets and to study the effects of protein modifications on disease pathways.
Industry: This compound is utilized in the development of biosensors and diagnostic assays due to its ability to selectively modify thiol groups .
作用機序
MTSEA exerts its effects by reacting with thiol groups in cysteine residues to form mixed disulfide linkages. This reaction is highly specific and occurs rapidly in aqueous environments. The modification of cysteine residues can alter the charge and conformation of the protein, affecting its function and interactions. This compound is often used in conjunction with site-directed mutagenesis to introduce cysteine residues at specific sites in proteins, allowing researchers to probe the structure and function of these regions .
類似化合物との比較
MTSEA is part of a family of methanethiosulfonate derivatives, including:
- (2-Aminoethyl) methanethiosulfonate hydrobromide (this compound)
- (2-Sulfonatoethyl) methanethiosulfonate (MTSES)
- (2-Trimethylammoniumethyl) methanethiosulfonate (MTSET)
Each of these compounds has unique properties and reactivity profiles. For example, MTSES is negatively charged and reacts with thiol groups to introduce a negative charge, while MTSET is positively charged and introduces a positive charge. This compound is unique in its ability to introduce a positive charge to a thiol group, making it particularly useful for studying the effects of charge on protein function .
特性
分子式 |
C3H9NO2S2 |
|---|---|
分子量 |
155.2 g/mol |
IUPAC名 |
2-methylsulfonothioyloxyethanamine |
InChI |
InChI=1S/C3H9NO2S2/c1-8(5,7)6-3-2-4/h2-4H2,1H3 |
InChIキー |
HKERMLQDWIEJQS-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=S)OCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



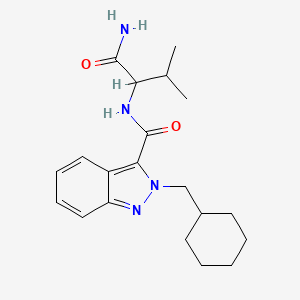


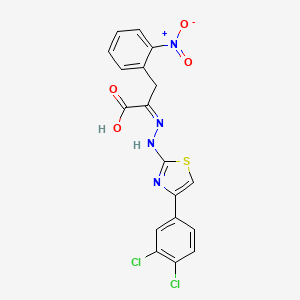
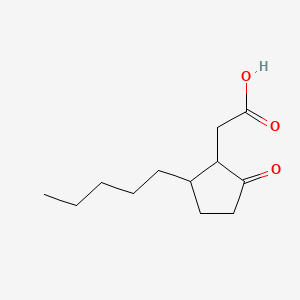
![3-bromo-N-[3-(tert-butylamino)propyl]benzamide;(Z)-but-2-enedioic acid](/img/structure/B10765116.png)
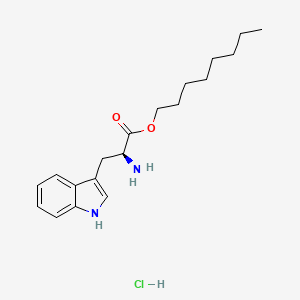
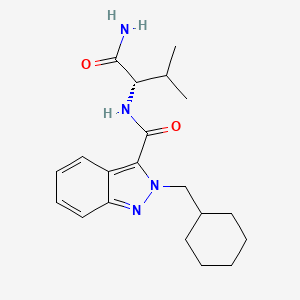
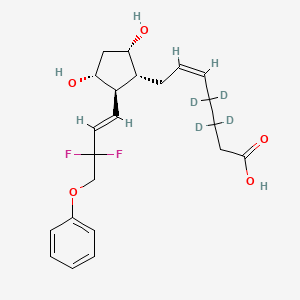
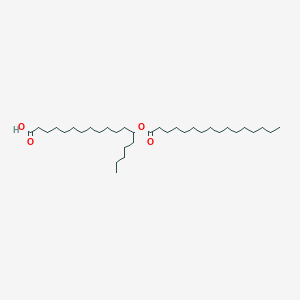

![3-bromo-N-[3-(tert-butylamino)propyl]benzamide; butenedioic acid](/img/structure/B10765162.png)
![(2S)-2-[(E)-3-[(3S)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B10765170.png)
